molecular formula C13H21NO3 B3332261 tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 882041-98-7

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B3332261
CAS No.: 882041-98-7
M. Wt: 239.31
InChI Key: XYJAVZBRKJTDTI-FGWVZKOKSA-N
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Description

tert-Butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a bicyclic compound featuring a formyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of Functional Groups: Subsequent steps introduce the formyl and carboxylate groups. This can be achieved through selective oxidation and esterification reactions.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Conversion to a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be exploited in drug design.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar bicyclic structure but with a hydroxy group instead of a formyl group.

    tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate:

Uniqueness

The presence of both a formyl and a carboxylate ester group in tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate makes it unique compared to its analogs. This dual functionality allows for diverse chemical transformations and applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

IUPAC Name

tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

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